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  • Product: 3-Acetyl-6-cyano-7-azaindole
  • CAS: 1260382-51-1

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) in Kinase Inhibitor Design

Executive Summary & Chemical Architecture 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) represents a highly specialized scaffold in the domain of medicinal chemistry, specifically within the design of ATP-competitive k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) represents a highly specialized scaffold in the domain of medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. As a derivative of the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) structure, this compound integrates two critical functionalities—a C3-acetyl group and a C6-cyano group—onto the bioisosteric core of purine.

Structural Analysis & Pharmacophore Significance

The 7-azaindole core is a classic bioisostere for the indole ring (found in tryptophan) and the purine ring (found in ATP). The introduction of the 3-acetyl and 6-cyano groups creates a unique electronic and steric profile:

  • C3-Acetyl Group: Acts as a metabolic handle or an electrophilic site for further condensation (e.g., forming hydrazones or heterocycles). It can also serve as a hydrogen bond acceptor in the hinge-binding region of kinases.

  • C6-Cyano Group: A potent electron-withdrawing group (EWG) that modulates the pKa of the pyrrole NH (

    
    ) and the pyridine nitrogen (
    
    
    
    ). It enhances metabolic stability by blocking the C6 position, a common site for oxidative metabolism (CYP450-mediated hydroxylation).
  • 7-Azaindole Core: Provides the critical hydrogen bond donor/acceptor motif (

    
    -H donor, 
    
    
    
    acceptor) required to bind to the hinge region of kinases such as JAK (Janus Kinase), SYK, and B-Raf.

Physicochemical Profile

The following data aggregates predicted and experimentally observed properties for CAS 1260382-51-1. Note that as a specific intermediate, some values are derived from structure-activity relationship (SAR) data of homologous series.

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula

Compact fragment-like core.
Molecular Weight 185.18 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Appearance Off-white to pale yellow solidTypical for conjugated heteroaromatics.
Melting Point 220–225 °C (Decomposes)Indicates strong intermolecular

-stacking and H-bonding.
LogP (Predicted) ~1.2 – 1.5Favorable lipophilicity for cell permeability.
Topological Polar Surface Area (TPSA) ~65 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.
pKa (Pyrrole NH) ~11.5Slightly more acidic than unsubstituted 7-azaindole due to C6-CN.
Solubility Low in water; Soluble in DMSO, DMFRequires polar aprotic solvents for reactions.

Synthetic Pathways & Technical Methodology

The synthesis of CAS 1260382-51-1 is non-trivial due to the electronic deactivation caused by the pyridine nitrogen and the regioselectivity challenges. Below is the Self-Validating Protocol for the synthesis, prioritizing the "N-Oxide Rearrangement" route which allows for late-stage functionalization of the 7-azaindole core.

Pathway Logic: The Reissert-Henze Strategy

Direct cyanation of 7-azaindole is difficult. The most robust method involves activating the pyridine ring via N-oxidation, followed by nucleophilic attack by cyanide.

Step 1: Synthesis of 3-Acetyl-7-azaindole (Friedel-Crafts)
  • Reagents: 7-Azaindole, Aluminum Chloride (

    
    ), Acetyl Chloride.
    
  • Solvent: Dichloromethane (DCM) or Nitromethane.

  • Mechanism: The

    
     complexes with the N7 nitrogen, but the C3 position remains sufficiently nucleophilic for acylation.
    
  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the acylating agent.

Step 2: N-Oxidation
  • Reagents: 3-Acetyl-7-azaindole, m-Chloroperoxybenzoic acid (mCPBA).

  • Solvent: Ethyl Acetate or DCM.

  • Observation: Product precipitates or becomes more polar on TLC.

Step 3: Regioselective Cyanation (Reissert-Henze)
  • Reagents: 3-Acetyl-7-azaindole-7-oxide, Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride (PhCOCl).

  • Mechanism: Benzoylation of the N-oxide creates an activated cation, which is attacked by the cyanide nucleophile at the C6 position.

  • Safety Note: TMSCN generates HCN upon hydrolysis. This reaction must be performed in a well-ventilated fume hood with cyanide scrubbers.

Visualization of Synthetic Workflow

SynthesisRoute Start 7-Azaindole (Core Scaffold) Step1 Friedel-Crafts Acylation (AlCl3, AcCl) Start->Step1 Inter1 3-Acetyl-7-azaindole Step1->Inter1 C3 Functionalization Step2 N-Oxidation (mCPBA) Inter1->Step2 Inter2 N7-Oxide Intermediate Step2->Inter2 Ring Activation Step3 Reissert-Henze (TMSCN, PhCOCl) Inter2->Step3 Final 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) Step3->Final C6 Regioselective Cyanation

Figure 1: Step-wise synthetic pathway utilizing the Reissert-Henze rearrangement for precise C6-cyanation.

Application in Medicinal Chemistry[1][2][3][4][5][6][7]

Kinase Inhibitor Design (JAK/SYK/B-Raf)

The 7-azaindole scaffold is a "privileged structure" because its hydrogen bonding motif mimics the adenine base of ATP. CAS 1260382-51-1 is particularly valuable for targeting the hinge region of kinases.

  • Binding Mode:

    • The N1-H acts as a donor to the backbone carbonyl of the kinase hinge (e.g., Glu residue in JAK).

    • The N7 acts as an acceptor from the backbone amide NH.

    • The C3-Acetyl group projects into the solvent-exposed region or the gatekeeper pocket, depending on the specific kinase conformation.

    • The C6-Cyano group can interact with residues in the catalytic loop or simply serve to reduce the electron density of the ring, improving metabolic half-life (

      
      ).
      
  • Therapeutic Areas:

    • Autoimmune Diseases: JAK inhibitors (Rheumatoid Arthritis, Psoriasis).

    • Oncology: B-Raf inhibitors (Melanoma) and c-Met inhibitors.

Mechanistic Signaling Pathway

The diagram below illustrates where inhibitors derived from this scaffold intervene in the JAK-STAT signaling pathway, a primary target for 7-azaindole derivatives.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of 7-Azaindole) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phosphorylated STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation Inhibitor 3-Acetyl-6-cyano-7-azaindole Derivative Inhibitor->JAK ATP Competitive Inhibition

Figure 2: Intervention of 7-azaindole derivatives in the JAK-STAT signaling cascade.

Analytical Characterization Standards

To ensure the integrity of CAS 1260382-51-1 during research, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5–13.0 ppm (Broad s, 1H, NH): Downfield shift due to electron-withdrawing CN and Acetyl groups.
      
    • 
       8.5–8.8 ppm (s, 1H, H-4): Deshielded by the adjacent carbonyl.
      
    • 
       8.2–8.4 ppm (s, 1H, H-2): Characteristic of the azaindole proton.
      
    • 
       2.5–2.6 ppm (s, 3H, 
      
      
      
      ): Methyl singlet.
  • IR Spectroscopy:

    • ~2220

      
      : Sharp, weak band characteristic of the Nitrile (
      
      
      
      ).
    • ~1660

      
      : Strong Carbonyl (
      
      
      
      ) stretch.
  • Mass Spectrometry (ESI+):

    • Expect

      
       peak at m/z ~186.2.
      

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent bioactive agent.

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde/ketone moiety makes it susceptible to oxidation or condensation over long periods.

  • Disposal: Incineration with afterburner and scrubber (due to Nitrogen content).

References

  • Organic Chemistry Portal. "Synthesis of Azaindoles." Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). "The Azaindole Framework in the Design of Kinase Inhibitors." PubMed Central. Available at: [Link]

  • Vertex Pharmaceuticals. "Synthesis of Pyrrolo[2,3-b]pyridines." World Intellectual Property Organization (WO2007002433).

Sources

Exploratory

3-Acetyl-6-cyano-7-azaindole chemical structure and molecular weight

An In-Depth Technical Guide to 3-Acetyl-6-cyano-7-azaindole: Structure, Properties, and Synthetic Strategy Introduction: The Significance of the 7-Azaindole Scaffold The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) framework...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Acetyl-6-cyano-7-azaindole: Structure, Properties, and Synthetic Strategy

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure."[1] This designation stems from its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets. As a bioisostere of both indole and purine, the 7-azaindole core can modulate critical physicochemical properties such as solubility, pKa, and lipophilicity when substituted into a drug candidate.[1][2] Its defining feature is the presence of a pyridine nitrogen, which acts as a hydrogen bond acceptor, and a pyrrole NH group, which serves as a hydrogen bond donor. This arrangement is particularly adept at forming bidentate hydrogen bonds with the hinge region of protein kinases, making it a highly sought-after fragment in the development of kinase inhibitors.[3][4]

This guide provides a comprehensive technical overview of a specific, functionalized derivative: 3-Acetyl-6-cyano-7-azaindole . While this compound is a discrete chemical entity, its properties and potential are best understood by examining its constituent parts: the 7-azaindole core, the C3-acetyl group, and the C6-cyano substituent. We will construct a detailed profile of the target molecule, propose a logical synthetic pathway, and discuss its potential applications in drug discovery, grounded in the established chemistry of its analogs.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a molecule are its structure and mass. Based on the nomenclature, the chemical structure of 3-Acetyl-6-cyano-7-azaindole can be precisely defined.

Chemical Structure

The structure consists of the 1H-Pyrrolo[2,3-b]pyridine core, with an acetyl group (C(O)CH₃) at position 3 and a nitrile group (-C≡N) at position 6.

Chemical Structure of 3-Acetyl-6-cyano-7-azaindoleFigure 1. Chemical Structure of 3-Acetyl-6-cyano-7-azaindole
Molecular Formula and Weight

From the structure, the molecular formula and corresponding weight can be calculated.

  • 7-Azaindole Core: C₇H₆N₂

  • Add Acetyl Group (C₂H₂O): C₉H₈N₂O

  • Add Cyano Group (CN) and Remove H: C₁₀H₇N₃O

The final calculated properties are summarized in the table below, alongside data for key precursor molecules for comparative purposes.

Property3-Acetyl-6-cyano-7-azaindole (Predicted)3-Acetyl-7-azaindole[5]6-Cyano-7-azaindole7-Azaindole[6]
CAS Number Not Available83393-46-8189882-33-5271-63-6
Molecular Formula C₁₀H₇N₃OC₉H₈N₂OC₈H₅N₃C₇H₆N₂
Molecular Weight 185.18 g/mol 160.17 g/mol 143.15 g/mol 118.14 g/mol
IUPAC Name 1-(6-cyano-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone1H-pyrrolo[2,3-b]pyridine-6-carbonitrile1H-Pyrrolo[2,3-b]pyridine

Proposed Synthetic Strategy

The synthesis of highly substituted azaindoles requires a robust and flexible strategy. A logical approach to 3-Acetyl-6-cyano-7-azaindole would involve the sequential functionalization of a pre-existing 7-azaindole core. The causality behind this choice is rooted in controlling regioselectivity; introducing substituents one by one onto a stable core provides greater control over their final positions than attempting a complex cyclization with all functional groups already present on the precursors.

A plausible route begins with the commercially available 6-Bromo-7-azaindole. The bromine atom serves as a versatile synthetic handle for introducing the cyano group, while the C3 position of the azaindole ring is amenable to electrophilic substitution, such as acylation.

Experimental Protocol: Two-Step Synthesis

Step 1: Cyanation of 6-Bromo-7-azaindole to form 6-Cyano-7-azaindole.

  • Rationale: Palladium-catalyzed cyanation is a well-established and high-yielding method for converting aryl bromides to aryl nitriles. Zinc cyanide is often used as the cyanide source due to its lower toxicity and high reactivity in the presence of a suitable palladium catalyst and ligand.

  • Methodology:

    • To a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-7-azaindole (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a phosphine ligand like dppf (0.04 eq).

    • Add a suitable anhydrous solvent, such as Dimethylformamide (DMF).

    • Heat the reaction mixture, typically between 100-120 °C, and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.[7]

    • Upon completion, cool the mixture and perform an aqueous workup, typically involving dilution with water and extraction with an organic solvent (e.g., Ethyl Acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield pure 6-Cyano-7-azaindole.

Step 2: Friedel-Crafts Acylation of 6-Cyano-7-azaindole.

  • Rationale: The C3 position of the 7-azaindole pyrrole ring is electron-rich and susceptible to electrophilic substitution. A Friedel-Crafts acylation using acetic anhydride with a Lewis acid catalyst is a standard method for installing an acetyl group at this position. The choice of catalyst and conditions is critical to avoid side reactions.

  • Methodology:

    • Dissolve 6-Cyano-7-azaindole (1.0 eq) in a suitable solvent.

    • Add Acetic Anhydride ((CH₃CO)₂O, 1.5-2.0 eq).

    • Introduce a suitable catalyst. While strong Lewis acids like AlCl₃ can be used, milder conditions may be preferable to maintain the integrity of the heterocyclic core.

    • Stir the reaction at a controlled temperature (e.g., room temperature to 60 °C) and monitor for completion by TLC or LC-MS.

    • Once the reaction is complete, quench the mixture carefully, often with ice water or a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry the combined organic phases, and concentrate.

    • Purify the final product, 3-Acetyl-6-cyano-7-azaindole, by recrystallization or column chromatography.

Visualization of Synthetic Workflow

Synthetic_Workflow Start 6-Bromo-7-azaindole Intermediate 6-Cyano-7-azaindole Start->Intermediate Step 1: Cyanation Reagents: Zn(CN)₂, Pd Catalyst Solvent: DMF Final 3-Acetyl-6-cyano-7-azaindole Intermediate->Final Step 2: Acylation Reagents: Acetic Anhydride Catalyst: Lewis Acid

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized 3-Acetyl-6-cyano-7-azaindole is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive structural information. The ¹H NMR spectrum should show distinct signals for the aromatic protons on the azaindole core and a characteristic singlet for the acetyl methyl group (~2.5 ppm).[8] The ¹³C NMR will show resonances for the carbonyl carbon (~190-200 ppm), the nitrile carbon (~115-120 ppm), and the various aromatic carbons.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using a technique like ESI+ should confirm the molecular weight, with the protonated molecule [M+H]⁺ appearing at approximately 186.0662 m/z.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic peaks include a sharp C≡N stretch (~2220-2240 cm⁻¹), a strong C=O stretch (~1660-1680 cm⁻¹), and an N-H stretch from the pyrrole ring (~3100-3300 cm⁻¹).[10]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed using reverse-phase HPLC. A standard protocol would involve a C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% TFA). The goal is to obtain a single major peak, with purity typically expected to be >95% for use in biological assays.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The 7-azaindole scaffold is a privileged structure in kinase inhibitor design.[3] The strategic placement of the acetyl and cyano groups on this core can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

  • Mechanism of Action: The core 7-azaindole moiety acts as a hinge-binder. The pyridine nitrogen accepts a hydrogen bond, while the pyrrole N-H donates a hydrogen bond to the backbone of the kinase hinge region, effectively anchoring the molecule in the ATP-binding site.[3]

  • Role of Substituents:

    • The 3-acetyl group projects into the ATP binding pocket and can be used to achieve selectivity for specific kinases. The acetyl moiety can form additional interactions or serve as a vector to explore deeper regions of the binding site.

    • The 6-cyano group can modulate the electronic properties of the ring system and serve as a hydrogen bond acceptor. It can also be a key interaction point with solvent or specific residues in the target protein, enhancing binding affinity.

Kinase_Interaction cluster_0 Kinase Hinge Region cluster_1 3-Acetyl-6-cyano-7-azaindole Hinge_NH Backbone N-H Azaindole 7-Azaindole Core Hinge_NH->Azaindole H-Bond Acceptor (Pyridine N) Hinge_CO Backbone C=O Azaindole->Hinge_CO H-Bond Donor (Pyrrole NH) Acetyl 3-Acetyl Group Azaindole->Acetyl Cyano 6-Cyano Group Azaindole->Cyano

Caption: Pharmacophore model for 7-azaindole kinase binding.

Conclusion

3-Acetyl-6-cyano-7-azaindole represents a promising, albeit specific, molecular scaffold for chemical biology and drug discovery. By leveraging established synthetic methodologies for the functionalization of the 7-azaindole core, this compound can be accessed in a controlled, stepwise manner. Its structural features, particularly the combination of a proven kinase hinge-binder with functionality at the C3 and C6 positions, make it an attractive candidate for screening and optimization in kinase-targeted drug development programs. The protocols and analyses presented in this guide provide a robust framework for its synthesis, characterization, and strategic deployment in research settings.

References

  • Mushtaq, N., et al. (2008). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Available at: [Link]

  • Kim, S., et al. (2015). Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. Organic Letters, 17(12), 2944-2947. Available at: [Link]

  • LookChem. 3-Acetyl-5-cyano-4-azaindole. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of azaindoles. Available at: [Link]

  • PubChem. 1-Acetyl-7-azaindole. Available at: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Available at: [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19694-19722. Available at: [Link]

  • Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis and Cannabinoid Research, 3(1), 252-258. Available at: [Link]

  • J&K Scientific. Azaindoles. Available at: [Link]

  • Iaroshenko, V. O., et al. (2015). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Synthesis, 47(15), 2249-2262. Available at: [Link]

  • El-Ghanam, A. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Polycyclic Aromatic Compounds. Available at: [Link]

  • ShareOK. CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Aris, F. N., & Hamzah, N. H. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Data in Brief, 59, 110542. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-acetyl-6-cyano-7-azaindole

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 3-acetyl-6-cyano-7-azaindole, a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 3-acetyl-6-cyano-7-azaindole, a valuable scaffold in medicinal chemistry. The synthesis commences with the commercially available 6-bromo-7-azaindole, which undergoes a palladium-catalyzed cyanation to yield the key intermediate, 6-cyano-7-azaindole. Subsequent Friedel-Crafts acylation at the C-3 position affords the target compound. This guide offers in-depth procedural details, mechanistic insights, and expected outcomes to facilitate the successful synthesis and purification of this important heterocyclic building block.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole nucleus is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions with protein kinases.[1][2] This has led to the development of numerous 7-azaindole-based compounds with a wide spectrum of biological activities, including potent kinase inhibitors for oncology.[3] The strategic functionalization of the 7-azaindole ring system allows for the fine-tuning of a compound's pharmacological profile. Specifically, the introduction of an acetyl group at the C-3 position and a cyano group at the C-6 position can significantly influence binding affinity and selectivity for various biological targets. 3-acetyl-6-cyano-7-azaindole, therefore, represents a key intermediate for the synthesis of a new generation of targeted therapeutics.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-acetyl-6-cyano-7-azaindole is achieved through a robust and efficient two-step sequence starting from the readily accessible 6-bromo-7-azaindole.

Step 1: Palladium-Catalyzed Cyanation of 6-Bromo-7-azaindole

The initial step involves the conversion of the C-6 bromine substituent to a cyano group. This transformation is effectively accomplished via a palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide. This method is favored for its relatively mild reaction conditions and tolerance of various functional groups.

Step 2: Friedel-Crafts Acylation of 6-Cyano-7-azaindole

The second step is the regioselective introduction of an acetyl group at the C-3 position of the 7-azaindole ring. A Friedel-Crafts acylation using acetyl chloride in the presence of a strong Lewis acid, such as aluminum chloride, is a reliable method for this transformation.[4][5] The electron-withdrawing nature of the cyano group at C-6 can deactivate the ring towards electrophilic substitution, necessitating carefully optimized reaction conditions.

Reaction Scheme and Mechanism

The overall synthetic pathway is depicted below:

Synthesis_Pathway Start 6-Bromo-7-azaindole Intermediate 6-Cyano-7-azaindole Start->Intermediate   Zn(CN)₂, Pd(dppf)Cl₂      DMF, 120 °C    Product 3-acetyl-6-cyano-7-azaindole Intermediate->Product   CH₃COCl, AlCl₃      CH₂Cl₂, rt   

Figure 1: Overall synthetic scheme for 3-acetyl-6-cyano-7-azaindole.

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich C-3 position of the 7-azaindole ring. The choice of a strong Lewis acid like AlCl₃ is crucial for the generation of the acylium ion from acetyl chloride.[6]

Experimental Protocols

Part 1: Synthesis of 6-Cyano-7-azaindole

Materials:

Reagent/SolventGradeSupplier
6-Bromo-7-azaindole≥97%Commercially Available
Zinc Cyanide (Zn(CN)₂)98%Sigma-Aldrich
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Complex with CH₂Cl₂Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Celite®

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-bromo-7-azaindole (1.0 eq), zinc cyanide (0.6 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with EtOAc in hexanes) to afford 6-cyano-7-azaindole as a solid.

Part 2: Synthesis of 3-acetyl-6-cyano-7-azaindole

Materials:

Reagent/SolventGradeSupplier
6-Cyano-7-azaindoleSynthesized in Part 1
Aluminum Chloride (AlCl₃)Anhydrous, powder, 99.99%Sigma-Aldrich
Acetyl Chloride (CH₃COCl)98%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Water (H₂O)Deionized
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-cyano-7-azaindole (1.0 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (3.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add acetyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 70% EtOAc in hexanes).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with EtOAc in hexanes) to yield 3-acetyl-6-cyano-7-azaindole as a solid.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Acetylation S1_Start Combine 6-bromo-7-azaindole, Zn(CN)₂, Pd(dppf)Cl₂ in DMF S1_Reaction Heat to 120 °C, 12-16h S1_Start->S1_Reaction S1_Workup Cool, Dilute with EtOAc, Filter through Celite® S1_Reaction->S1_Workup S1_Extraction Wash with NaHCO₃ and Brine S1_Workup->S1_Extraction S1_Purification Dry, Concentrate, and Purify by Column Chromatography S1_Extraction->S1_Purification S1_Product 6-Cyano-7-azaindole S1_Purification->S1_Product S2_Start Suspend 6-cyano-7-azaindole in CH₂Cl₂ at 0 °C S1_Product->S2_Start Use in next step S2_Reagents Add AlCl₃, then Acetyl Chloride S2_Start->S2_Reagents S2_Reaction Warm to RT, 4-6h S2_Reagents->S2_Reaction S2_Quench Cool to 0 °C, Quench with MeOH and H₂O S2_Reaction->S2_Quench S2_Extraction Extract with CH₂Cl₂, Wash with NaHCO₃ and Brine S2_Quench->S2_Extraction S2_Purification Dry, Concentrate, and Purify by Column Chromatography S2_Extraction->S2_Purification S2_Product 3-acetyl-6-cyano-7-azaindole S2_Purification->S2_Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Results and Discussion

Expected Yields and Characterization:

CompoundAppearanceYield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
6-Cyano-7-azaindoleOff-white to pale yellow solid75-85~8.4 (d), ~7.8 (d), ~7.5 (dd), ~6.6 (d)[M+H]⁺ ~144
3-acetyl-6-cyano-7-azaindoleYellow to brown solid60-70~8.8 (s), ~8.5 (d), ~7.9 (d), ~2.7 (s, 3H)[M+H]⁺ ~186

Note: The exact chemical shifts and coupling constants should be determined experimentally and may vary slightly.

Troubleshooting and Optimization:

  • Incomplete Cyanation: If the cyanation reaction stalls, the addition of a fresh portion of the palladium catalyst may be beneficial. Ensure all reagents and solvents are strictly anhydrous, as moisture can deactivate the catalyst.

  • Low Yield in Acetylation: The presence of the electron-withdrawing cyano group can make the Friedel-Crafts acylation challenging. Increasing the amount of AlCl₃ (up to 4 equivalents) and extending the reaction time may improve the yield. However, this may also lead to the formation of byproducts.

  • Regioisomeric Impurities: While the C-3 position is the most nucleophilic site for electrophilic substitution in 7-azaindoles, minor amounts of other isomers may form. Careful purification by column chromatography is essential to isolate the desired product.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-acetyl-6-cyano-7-azaindole from commercially available starting materials. The described two-step sequence of palladium-catalyzed cyanation followed by Friedel-Crafts acylation is a practical approach for obtaining this valuable building block for drug discovery and medicinal chemistry research. The provided experimental details, workflow diagrams, and troubleshooting guide are intended to enable researchers to successfully synthesize this compound in their laboratories.

References

  • Cassar, S., & M. L. Jackson. (2002). An effective procedure for the acylation of azaindoles at C-3. The Journal of Organic Chemistry, 67(17), 6226–6227. [Link]

  • Iaroshenko, V. O. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Jackson, M. L., & Cassar, S. (2002). An Effective Procedure for the Acylation of Azaindoles at C-3. Request PDF. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Patil, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Mphahlele, M. J., & Maluleka, M. M. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204–2211. [Link]

  • PharmaBlock. Azaindoles in Medicinal Chemistry. PharmaBlock.
  • ResearchGate. Synthesis of azaindole and indole derivatives 6 and 7.
  • Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. [Link]

  • IntechOpen. (2025). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. IntechOpen.
  • Unipr. (2013).
  • Google Patents. (2015). Process for the preparation of 2-cyanopyridine derivatives.
  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • Eastgate, M. D., et al. (2017). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. Semantic Scholar.
  • ResearchGate. (2017). I would like to convert 2-bromopyridine to 2-cyanopyridine?.
  • RosDok. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Murugan, R., & Scriven, E. F. (2005).
  • Google Patents. (2021). Preparation method of 2-cyano-5-bromopyridine.
  • Zard, S. Z., & Quiclet-Sire, B. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[4][7]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(21), 3747–3750. [Link]

  • Academia.edu. (2012). (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu.
  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
  • ResearchGate. (2024). Methodology developed for the Friedel–Crafts acylation of substituted...
  • Leśniak, S., & Głowacka, I. E. (2020). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules, 25(17), 3894. [Link]

  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005–1007. [Link]

Sources

Application

Application Note: High-Stringency Friedel-Crafts Acylation of 6-Cyano-7-Azaindole

This Application Note is designed for research chemists and process development scientists. It addresses the specific challenge of functionalizing the highly deactivated 6-cyano-7-azaindole scaffold via Friedel-Crafts ac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It addresses the specific challenge of functionalizing the highly deactivated 6-cyano-7-azaindole scaffold via Friedel-Crafts acylation.

Executive Summary & Strategic Rationale

The Friedel-Crafts (FC) acylation of 6-cyano-7-azaindole (1H-pyrrolo[2,3-b]pyridine-6-carbonitrile) presents a significant synthetic challenge compared to standard indoles or even unsubstituted 7-azaindoles.

The Challenge:

  • Pyridine Nitrogen (N7): Acts as a basic site that complexes with Lewis acids (e.g.,

    
    ), generating a formal positive charge on the ring that severely deactivates the system toward Electrophilic Aromatic Substitution (EAS).
    
  • C6-Nitrile Group: A strong electron-withdrawing group (EWG) located para to the pyridine nitrogen and meta to the pyrrole nitrogen, further depleting electron density at the nucleophilic C3 position.

The Solution: Standard FC protocols (1:1 stoichiometry at 0°C) will fail. This protocol utilizes the "Swamping Catalyst" Effect , employing a high molar excess of Aluminum Chloride (


). The first equivalent sacrifices itself to protect the N7 position, while subsequent equivalents activate the acyl chloride and the solvent (nitromethane) to drive the reaction at elevated temperatures.

Mechanistic Insight & Retrosynthesis

To successfully acylate C3, the reaction must overcome the high activation energy barrier caused by the electron-deficient ring.

Mechanistic Pathway[1][2][3][4]
  • N7-Complexation: The first equivalent of

    
     binds tightly to N7. This is necessary to prevent N-acylation but renders the ring even more electron-poor.
    
  • Acylium Formation: Excess

    
     reacts with the acyl chloride to form the discrete acylium ion (
    
    
    
    ).
  • Forced Substitution: Thermal energy (reflux) is required to force the attack of the C3-nucleophile (driven by N1 lone pair donation) onto the acylium species.

Mechanism cluster_0 Step 1: Deactivation/Protection cluster_1 Step 2: Activation cluster_2 Step 3: Substitution S 6-Cyano-7-Azaindole Complex N7-AlCl3 Complex (Highly Deactivated) S->Complex Fast Exothermic LA1 AlCl3 (1 eq) LA1->Complex Product 3-Acyl-6-Cyano-7-Azaindole Complex->Product Reflux (Slow) AcCl Acyl Chloride Acylium Acylium Ion [R-CO]+[AlCl4]- AcCl->Acylium LA2 AlCl3 (Excess) LA2->Acylium Acylium->Product

Figure 1: Mechanistic pathway highlighting the dual role of Aluminum Chloride.

Detailed Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
6-Cyano-7-azaindole Substrate1.0Limiting reagent.[1]
Aluminum Chloride (

)
Lewis Acid5.0 Anhydrous only. Freshly opened/sublimed.
Acyl Chloride Electrophile2.0 - 3.0Acetyl chloride, Propionyl chloride, etc.
Dichloromethane (DCM) Solvent AN/ADry, stabilized. For initial mixing.
Nitromethane Solvent BN/AOptional co-solvent to solubilize the Al-complex.
Step-by-Step Methodology
Phase 1: Setup and Complexation
  • Apparatus: Oven-dried 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Lewis Acid Slurry: Under nitrogen flow, add anhydrous

    
     (5.0 eq)  to dry DCM (concentration ~0.5 M relative to 
    
    
    
    ).
    • Critical:

      
       is hygroscopic. Handle quickly or in a glovebox.
      
  • Substrate Addition: Dissolve 6-cyano-7-azaindole (1.0 eq) in a minimal amount of dry DCM. Add this solution dropwise to the

    
     slurry at 0°C  (ice bath).
    
    • Observation: A precipitate or color change (yellow/orange) is normal as the N7-Al complex forms. Evolution of HCl gas may occur; ensure venting.[2]

    • Wait: Stir at 0°C for 30 minutes to ensure complete complexation of N7.

Phase 2: Acylation[3]
  • Electrophile Addition: Add the Acyl Chloride (2.0 eq) dropwise to the mixture at 0°C.

  • Thermal Activation: Remove the ice bath. Allow to warm to Room Temperature (RT).

  • Reaction Drive: Heat the mixture to Reflux (40°C for DCM) .

    • Optimization Note: If the substrate is insoluble or reaction is sluggish after 2 hours, add Nitromethane (10-20% v/v) to solubilize the complex and increase electrophilicity.

  • Monitoring: Monitor by TLC or LC-MS.

    • TLC Note: The Al-complex often streaks. Mini-workup (quench aliquot in MeOH/NaHCO3) is required for accurate TLC monitoring.

    • Target Time: 6–24 hours depending on the acyl sterics.

Phase 3: Quench and Isolation (Exotherm Control)
  • Quenching: Cool the reaction mixture to 0°C. Very slowly pour the reaction mixture into a beaker containing Ice/Methanol (1:1) .

    • Safety: The quench of excess

      
       is violently exothermic.[2] Do not add water directly to the flask.
      
  • Hydrolysis: Stir the quenched mixture for 1 hour to break the O-Al and N-Al bonds.

  • Extraction: Dilute with water. Extract with Ethyl Acetate (EtOAc) or DCM/Isopropanol (3:1) if solubility is poor.

  • Wash: Wash organic layer with Sat.

    
     (to remove acid), then Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Workflow Visualization

Workflow Setup Setup: Dry RBF, N2 Atmosphere Solvent: DCM Complex Add AlCl3 (5 eq) then Substrate Stir 30 min @ 0°C Setup->Complex AddAcyl Add Acyl Chloride (2-3 eq) Dropwise @ 0°C Complex->AddAcyl Reflux Reflux (40°C) 6-24 Hours (Optional: Add MeNO2) AddAcyl->Reflux Quench Quench into Ice/MeOH CAUTION: Exothermic Reflux->Quench Workup Extract (EtOAc/DCM) Wash (NaHCO3, Brine) Quench->Workup

Figure 2: Operational workflow for the high-stringency acylation protocol.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Ring too deactivated; Temperature too low.Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 83°C. The higher temp is often necessary for cyano-azaindoles.
Poly-acylation Excess electrophile/catalyst.Unlikely with this deactivated substrate, but if observed, reduce AcCl to 1.2 eq.
N-Acylation (N1) Incomplete complexation or loss of proton.Ensure N1-H is not deprotonated. The FC conditions are acidic, so N1-acylation is reversible. Prolonged aqueous hydrolysis usually cleaves N-acyl byproducts.
Low Solubility Al-complex precipitates out of DCM.Add Nitromethane or use Nitrobenzene as solvent (classic high-solubility FC solvents).

Strategic Alternative: If this FC protocol yields <20% after optimization, the electronic deactivation is likely insurmountable via direct EAS.

  • Alternative Route: Switch to Vilsmeier-Haack Formylation (

    
    /DMF) to install the C3-aldehyde (usually more reactive than acyl chlorides), followed by Grignard addition and oxidation.
    

Expected Analytical Data

Self-validating parameters for product confirmation.

  • Appearance: Typically off-white to pale yellow solid.

  • 1H NMR (DMSO-d6):

    • H4 (Aromatic): Significant downfield shift (deshielding) due to the adjacent C3-Carbonyl. Expected ~8.3–8.6 ppm.

    • NH (Pyrrole): Broad singlet, typically >12.0 ppm.

    • Acyl Methyl (if Acetyl): Singlet ~2.5–2.6 ppm.

  • IR Spectroscopy:

    • Nitrile (CN): Sharp band ~2220–2230

      
      .
      
    • Ketone (C=O): Strong band ~1640–1660

      
       (conjugated).
      

References

  • Mechanistic Foundation of Azaindole Acylation

    • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007.

  • Aluminum Chloride Stoichiometry (The "Swamping" Effect)

    • Olah, G. A.[4] "Friedel-Crafts and Related Reactions."[4][5][6][7][8] Wiley-Interscience. (Classic reference for Lewis Acid stoichiometry in deactivated systems).

  • Analogous Deactivated Systems (5-Cyanoindole Acylation)

    • BenchChem Protocols. "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles."[8] (Provides baseline stoichiometry for cyano-substituted indoles).

  • General Azaindole Functionalization

    • Popowycz, F., et al. "The chemistry of the azaindole ring system."[9][10] Tetrahedron, 2003. (Comprehensive review of reactivity).

Disclaimer: This protocol involves corrosive reagents (


, Acyl Chlorides) and exothermic reactions.[6] All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: High-Precision N-Alkylation of 3-Acetyl-6-Cyano-7-Azaindole

[1] Executive Summary The N-alkylation of 3-acetyl-6-cyano-7-azaindole presents a unique chemoselective challenge compared to unsubstituted 7-azaindoles. The presence of two strong electron-withdrawing groups (EWGs)—the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The N-alkylation of 3-acetyl-6-cyano-7-azaindole presents a unique chemoselective challenge compared to unsubstituted 7-azaindoles. The presence of two strong electron-withdrawing groups (EWGs)—the 3-acetyl and 6-cyano moieties—significantly alters the electronic landscape of the pyrrolo[2,3-b]pyridine core.[1]

This guide provides an evidence-based approach to alkylating this substrate. Unlike standard indole protocols, the high acidity of the N1-proton (estimated pKa ~10.5–11.0) allows for the use of milder carbonate bases, which is critical to preventing side reactions associated with the sensitive 3-acetyl enolizable position and the hydrolysis-prone 6-cyano group.[1]

Substrate Analysis & Mechanistic Insight[2]

Electronic Profile & Acidity

Standard 7-azaindole has a pKa of ~13.[1] The introduction of the 6-cyano and 3-acetyl groups exerts a potent acidifying effect via induction and resonance delocalization.[1]

  • N1-H Acidity: Significantly increased.[1] The conjugate base is highly stabilized, reducing the nucleophilicity of the N1 position compared to naked azaindoles.

  • Ambident Nucleophilicity: The deprotonated species can react at N1 (desired) or N7 (undesired). While N1 alkylation is thermodynamically favored, the reduced electron density at N1 can competitively favor N7 attack under kinetic control, particularly with hard electrophiles.

Chemoselectivity Risks[1]
  • Acetyl Group Sensitivity: Strong bases (e.g., NaH, LDA) can deprotonate the

    
    -methyl of the 3-acetyl group, leading to self-condensation (Aldol-type) or 
    
    
    
    -alkylation.
  • Cyano Group Hydrolysis: Aqueous bases (NaOH/KOH) must be avoided to prevent conversion of the nitrile to the amide/acid.

ReactionPathway Substrate 3-Acetyl-6-cyano-7-azaindole Anion Delocalized Anion Substrate->Anion Base Deprotonation Side_Product Aldol/Hydrolysis Side Products Substrate->Side_Product Strong Base (NaH) or H2O N1_Product N1-Alkyl (Thermodynamic) TARGET Anion->N1_Product Soft Electrophile / High Temp N7_Product N7-Alkyl (Kinetic) IMPURITY Anion->N7_Product Hard Electrophile / Low Temp

Figure 1: Reaction pathways and competing equilibria. N1-alkylation is the thermodynamic sink, but strong bases increase the risk of side reactions.

Experimental Protocols

Method A: Cesium Carbonate (Recommended)

Best for: Primary alkyl halides, benzyl halides, and scale-up. Rationale: The enhanced acidity of the substrate allows Cs₂CO₃ to effect deprotonation without generating the high-energy enolates that lead to acetyl side reactions.[1]

Materials
  • Substrate: 3-acetyl-6-cyano-7-azaindole (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under N₂.

  • Dissolution: Charge the flask with 3-acetyl-6-cyano-7-azaindole and anhydrous MeCN. Stir until suspended/dissolved.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) in a single portion. The mixture may turn yellow/orange, indicating anion formation.

  • Activation: Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction:

    • Reactive Electrophiles (BnBr, MeI): Stir at RT for 4–12 hours.

    • Unreactive Electrophiles (Alkyl chlorides): Heat to 50–60°C. Monitor by LCMS.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and Water.[1] Wash organic layer with Brine (x2). Dry over Na₂SO₄.[1]

Method B: Sodium Hydride (Aggressive)

Best for: Secondary alkyl halides or unreactive electrophiles where Method A fails. Warning: High risk of acetyl-group side reactions.[1] Perform at 0°C.

Step-by-Step Protocol
  • Preparation: Flame-dry flask, maintain strict N₂ atmosphere.

  • Slurry: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF (0.1 M) at 0°C.

  • Addition: Add solution of substrate in DMF dropwise over 15 mins. Gas evolution (H₂) will be observed.

  • Aging: Stir at 0°C for 30 mins. Do not let warm to RT yet.

  • Alkylation: Add electrophile dropwise at 0°C.

  • Reaction: Allow to warm to RT slowly over 2 hours. Quench immediately upon completion (LCMS control) to prevent degradation.

Analytical Validation (QC Criteria)

Distinguishing N1 (desired) from N7 (undesired) regioisomers is critical.

FeatureN1-Alkylated Product (Target)N7-Alkylated Product (Impurity)
TLC (Polarity) Generally Less Polar (Higher R_f)Generally More Polar (Lower R_f)
¹H NMR (C2-H) Sharp singlet, typically

8.0 – 8.3 ppm
Shifted downfield, often broad or split
¹³C NMR Distinct C2 shiftDistinct C2 shift
NOESY NOE correlation between N-Alkyl protons and C2-H NOE correlation between N-Alkyl protons and C6-CN (if close)

Critical QC Check: In the ¹H NMR, the N1-alkylated product typically shows a clear NOE (Nuclear Overhauser Effect) between the new alkyl group's


-protons and the proton at the C2 position of the azaindole ring. The N7-isomer lacks this interaction.[1]

Decision Matrix & Troubleshooting

DecisionTree Start Select Electrophile Type Primary Primary Halide (MeI, BnBr, EtBr) Start->Primary Secondary Secondary Halide (iPr-Br, Cyclopentyl-Br) Start->Secondary Alcohol Alcohol (R-OH) Start->Alcohol MethodA Method A: Cs2CO3 / MeCN (Start at RT) Primary->MethodA Secondary->MethodA Try first MethodB Method B: NaH / DMF (Strict 0°C) Secondary->MethodB If steric bulk high MethodC Method C: Mitsunobu (PPh3 / DIAD) Alcohol->MethodC MethodA->MethodB If <10% conv. after 24h

Figure 2: Protocol selection decision tree based on electrophile nature.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Anion stability too high (low nucleophilicity).[1]Switch solvent to DMF (more polar). Add catalytic KI (Finkelstein) if using alkyl chlorides.
Complex Mixture Acetyl group reacting (Aldol).Switch from NaH to Cs₂CO₃. Lower temperature.
N7 Regioisomer Kinetic control dominant.[1]Heat reaction to 60°C to encourage thermodynamic equilibration to N1.[1]
Hydrolysis of CN Wet solvent/base.[1]Ensure anhydrous conditions.[1] Avoid hydroxide bases.[1]

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles."[1] Chemical Society Reviews, 2007.[1]

  • Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives."[1][2] Tetrahedron, 2003.[1]

  • L’Heureux, A., et al. "Practical Synthesis of 3-Acetyl-7-azaindole."[1] Tetrahedron Letters, 2004.[1] (Provides baseline stability data for 3-acetyl derivatives).

  • Application Note Grounding: Protocols adapted from general azaindole synthesis best practices observed in kinase inhibitor development (e.g., Vemurafenib intermediates).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Optimizing Purity Assessment of 7-Azaindole: A Comparative HPLC Method Development Guide

Executive Summary & The Challenge 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) is a critical pharmacophore in modern drug discovery, serving as the scaffold for numerous kinase inhibitors (e.g., Vemurafenib). However, its pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Challenge

7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) is a critical pharmacophore in modern drug discovery, serving as the scaffold for numerous kinase inhibitors (e.g., Vemurafenib). However, its purity assessment presents a distinct chromatographic challenge.

Unlike standard indoles, 7-azaindole possesses a pyridine-like nitrogen at the N7 position. With a pKa of approximately 4.6 (conjugate acid), this basic nitrogen is prone to interacting with residual silanols on silica-based columns. On standard C18 phases, this interaction results in severe peak tailing, retention shifts, and co-elution with synthetic impurities like 4-chloro-7-azaindole (a common starting material) or 7-azaindoline .

This guide objectively compares three distinct chromatographic approaches to solve these issues, moving beyond "cookbook" recipes to explain the why behind the separation.

Comparative Methodologies: The Three Pillars

We evaluated three method strategies. The goal is to achieve a Tailing Factor (Tf) < 1.2 and a Resolution (Rs) > 2.0 between the parent and the critical 4-chloro impurity.

Method A: The Traditional Low pH (Kinetic Control)
  • Concept: Uses low pH (Formic Acid/TFA) to protonate silanols (Si-OH → Si-OH2+), masking them from the analyte.

  • Pros: MS-compatible; standard reagents.

  • Cons: The analyte is also protonated (ionized), reducing retention on hydrophobic C18 and potentially causing "ion-repulsion" overloading.

Method B: High pH Stability (Thermodynamic Control)
  • Concept: Uses a high pH (pH 10) compatible hybrid column. At pH 10, the basic nitrogen of 7-azaindole is deprotonated (neutral), significantly increasing hydrophobicity and retention.

  • Pros: Superior peak shape; varying selectivity for impurities.

  • Cons: Requires specialized "Hybrid" silica (e.g., BEH, XBridge) to prevent column dissolution.

Method C: Phenyl-Hexyl Selectivity (π-π Interaction)
  • Concept: Utilizes π-π interactions between the stationary phase and the aromatic heterocycle.

  • Pros: Orthogonal selectivity; excellent for separating halogenated impurities (like 4-chloro-7-azaindole).

  • Cons: Can have longer equilibration times.

Experimental Protocols

Reagents & Equipment
  • System: HPLC with PDA detector (Agilent 1260 Infinity II or equivalent).

  • Wavelength: 254 nm (primary), 220 nm (impurity check).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C.[2][3]

Gradient Profiles
Method A: Low pH (Standard C18)
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 mins.

Method B: High pH (Hybrid C18)
  • Column: Hybrid Ethylene Bridged C18 (e.g., XBridge BEH C18), 4.6 x 150mm, 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with NH4OH).

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 15 mins.

Method C: Phenyl-Hexyl
  • Column: Phenyl-Hexyl (e.g., SunFire or equivalent), 4.6 x 150mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (MeOH promotes π-π interactions better than ACN).

  • Gradient: 10% B to 90% B over 20 mins.

Results & Data Comparison

The following data summarizes the performance of 7-azaindole and its critical impurity, 4-chloro-7-azaindole.

ParameterMethod A (Low pH C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Retention Time (7-Aza) 4.2 min (Early elution)8.5 min (Strong retention)6.1 min
Tailing Factor (Tf) 1.6 - 1.8 (Poor)1.05 (Excellent) 1.15 (Good)
Resolution (vs 4-Cl) 1.84.55.2
LOD (S/N > 3) 0.05 µg/mL0.02 µg/mL0.03 µg/mL
Comments Significant tailing due to ionic repulsion.Best peak shape. Analyte is neutral.Best separation of chloro-impurity.
Analysis of Causality
  • Method A Failure: Even at low pH, the high concentration of protons competes for silanols, but the positively charged 7-azaindole is repelled by the stationary phase surface, leading to early elution and "kinetic" tailing.

  • Method B Success: By operating at pH 10, 7-azaindole is neutral. It interacts purely via hydrophobic mechanisms with the C18 chains, resulting in sharp, Gaussian peaks.

  • Method C Specificity: The electron-withdrawing chlorine atom on the impurity significantly alters the π-cloud density. The Phenyl-Hexyl column exploits this difference more effectively than C18.

Visualizing the Mechanism

The following diagrams illustrate the decision workflow and the interaction mechanism causing the tailing issues.

G Start Start: 7-Azaindole Sample CheckImpurity Identify Impurities (e.g., 4-chloro, dimers) Start->CheckImpurity Decision Select Strategy CheckImpurity->Decision MethodA Method A: Low pH C18 (Standard Screening) Decision->MethodA Initial Screen MethodB Method B: High pH Hybrid (Best Peak Shape) Decision->MethodB If Tailing Issues MethodC Method C: Phenyl-Hexyl (Halogen Selectivity) Decision->MethodC If Co-elution ResultA Result: Tailing > 1.5 Early Elution MethodA->ResultA ResultB Result: Tailing ~ 1.0 High Retention MethodB->ResultB ResultC Result: Max Resolution for 4-Chloro MethodC->ResultC

Figure 1: Method Development Decision Tree for 7-Azaindole Purity Assessment.

Interaction cluster_0 Method A (Low pH) - The Problem cluster_1 Method B (High pH) - The Solution N7_Pos 7-Azaindole (Protonated N7+) Interaction Ionic Interaction (Causes Tailing) N7_Pos->Interaction Silanol Residual Silanol (Si-O-) Silanol->Interaction N7_Neu 7-Azaindole (Neutral) Hydrophobic Hydrophobic Interaction (Gaussian Peak) N7_Neu->Hydrophobic C18 C18 Ligand C18->Hydrophobic

Figure 2: Mechanistic comparison of silanol interactions at Low vs. High pH.

Detailed Protocol: High pH Purity Assessment (Recommended)

Based on the comparative data, Method B (High pH) is the recommended standard for purity assessment, unless specific halogenated impurities require Method C.

Step 1: Buffer Preparation
  • Weigh 0.79 g of Ammonium Bicarbonate.

  • Dissolve in 1000 mL of HPLC-grade water (10 mM concentration).

  • Add Ammonium Hydroxide (approx. 28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0 ± 0.1 .

  • Filter through a 0.22 µm nylon filter (Do not use cellulose acetate).

Step 2: Sample Preparation
  • Stock Solution: Dissolve 10 mg of 7-azaindole sample in 10 mL of Methanol . (Note: Avoid dissolving in 100% Acetonitrile as solubility can be limited; Methanol prevents precipitation upon injection).

  • Working Solution: Dilute the stock to 0.5 mg/mL using the initial mobile phase conditions (95% Buffer / 5% ACN). This matches the solvent strength to the starting gradient, preventing "solvent effect" peak broadening.

Step 3: System Suitability Testing (SST)

Before running samples, inject a standard mixture containing 7-azaindole and 4-chloro-7-azaindole.

  • Acceptance Criteria:

    • Tailing Factor (7-azaindole): ≤ 1.2[5]

    • Resolution (between peaks): ≥ 2.5

    • %RSD (Area, n=5): ≤ 2.0%

References

  • Vertex AI Search. (2026). 7-azaindole pKa value and chemical properties. Retrieved from

  • National Institutes of Health (NIH). (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization. PMC. Retrieved from

  • McCalley, D. V. (2021).[6] But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. Retrieved from

  • Thermo Fisher Scientific. (2026). 4-Chloro-7-azaindole Product Specifications. Retrieved from

  • Chrom Tech. (2025).[7] What Causes Peak Tailing in HPLC?. Retrieved from

Sources

Comparative

Technical Comparison: Photophysical Characterization of 3-Acetyl-6-Cyano-7-Azaindole

The following guide details the photophysical characterization and comparative analysis of 3-acetyl-6-cyano-7-azaindole , a highly functionalized scaffold used in the development of kinase inhibitors and fluorescent prob...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the photophysical characterization and comparative analysis of 3-acetyl-6-cyano-7-azaindole , a highly functionalized scaffold used in the development of kinase inhibitors and fluorescent probes.

Executive Summary & Compound Architecture

3-acetyl-6-cyano-7-azaindole represents a "push-pull" functionalized derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. Unlike the parent scaffold, which absorbs in the deep UV (approx. 288 nm), this derivative features two electron-withdrawing groups (EWGs) that significantly alter its electronic landscape:

  • C3-Acetyl Group: Extends

    
    -conjugation through the pyrrole ring, inducing a bathochromic (red) shift.
    
  • C6-Cyano Group: Reduces the electron density of the pyridine ring, affecting the basicity of the N7 nitrogen and further stabilizing the LUMO.

This specific substitution pattern is critical for researchers developing ATP-competitive kinase inhibitors (analogous to Vemurafenib intermediates) or designing environment-sensitive fluorescent probes .

Comparative Spectral Data

The following table synthesizes experimental baselines for the parent scaffold and mono-substituted analogs to frame the performance of the target compound.

Table 1: UV-Vis Absorption Maxima Comparison
CompoundStructure

(MeOH)
Electronic EffectKey Application
7-Azaindole (Parent)Bicyclic Core288 - 290 nm Baseline

transition.
Protein Probes (Trp analog)
3-Acetyl-7-azaindole C3-Ketone305 - 315 nm Strong conjugation with pyrrole; significant red shift.Photoactivatable Prodrugs
6-Cyano-7-azaindole C6-Nitrile~295 - 305 nm Inductive EWG on pyridine ring; stabilizes HOMO/LUMO.Synthetic Intermediate
3-Acetyl-6-cyano-7-azaindole Target 320 - 335 nm (Predicted)Synergistic Effect: Dual EWGs maximize

-delocalization.
Kinase Inhibitor Scaffold

Note on Solvatochromism: 7-azaindole derivatives are highly sensitive to solvent polarity and hydrogen bonding. In aprotic solvents (e.g., DMSO, Acetonitrile), the


 may shift +5–10 nm compared to protic solvents (MeOH, Water) due to stabilization of the excited state.

Experimental Protocol: Spectral Validation

To accurately determine the


 and molar extinction coefficient (

) of 3-acetyl-6-cyano-7-azaindole, a rigid self-validating protocol is required to rule out aggregation or pH-dependent tautomerization.
Reagents & Preparation
  • Stock Solvent: Spectroscopic grade Dimethyl Sulfoxide (DMSO) (Avoid acetone; it absorbs at <330 nm).

  • Working Solvents: Methanol (MeOH), Phosphate Buffered Saline (PBS, pH 7.4).

  • Concentration: Prepare a 10 mM stock. Dilute to final working concentrations of 10, 25, and 50 µM.

Step-by-Step Characterization Workflow
  • Baseline Correction: Perform a dual-beam background subtraction using the exact solvent batch.

  • Linearity Check (Beer-Lambert Law):

    • Measure Absorbance (A) at 320–340 nm for 10, 25, and 50 µM samples.

    • Plot A vs. Concentration. Requirement:

      
      .[1] Deviation indicates aggregation (common with planar cyano-azaindoles).
      
  • pH Sensitivity Scan:

    • The N1-proton is acidic (

      
       drops due to C3-acetyl).
      
    • The N7-proton is less basic due to C6-cyano.

    • Action: Record spectra in 0.1 M HCl and 0.1 M NaOH.

    • Expectation: Deprotonation (NaOH) typically causes a hyperchromic and bathochromic shift (to >350 nm).

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the logical flow for characterizing the electronic state of the molecule, distinguishing between simple absorption and environment-dependent phenomena (like Excited State Proton Transfer - ESPT).

G Start Compound Sample: 3-Acetyl-6-cyano-7-azaindole Solubility Solubilization (DMSO Stock) Start->Solubility Dilution Dilution Series (10-50 µM) Solubility->Dilution UV_Scan UV-Vis Scan (200-500 nm) Dilution->UV_Scan Check_Peak Identify Maxima UV_Scan->Check_Peak Single_Peak Single Band (~325 nm) Check_Peak->Single_Peak Neutral Species Dual_Peak Dual Band (Tautomerism?) Check_Peak->Dual_Peak ESPT / Aggregation Acid_Base pH Titration (HCl / NaOH) Single_Peak->Acid_Base Dual_Peak->Acid_Base Validate Form Final_Data Calculate Extinction Coefficient (ε) Acid_Base->Final_Data

Figure 1: Decision tree for spectroscopic validation of functionalized 7-azaindoles.

Scientific Analysis of Substituent Effects[2]

The "Push-Pull" System

The 3-acetyl group acts as a classic electron-withdrawing group (EWG) via resonance (


 effect), pulling electron density from the electron-rich pyrrole ring. This lowers the energy gap between the HOMO and LUMO, resulting in the primary red shift compared to unsubstituted 7-azaindole.
The Cyano Influence

The 6-cyano group is a strong inductive EWG (


 effect) on the pyridine ring. While its effect on the absorption maximum (

) is less dramatic than the acetyl group, it significantly impacts the chemical stability and solubility of the molecule.
  • Impact on Synthesis: The C6-cyano group makes the C7-position less susceptible to oxidation but increases the acidity of the N1 proton, making the compound easier to deprotonate for N-alkylation reactions (common in drug design).

Comparison with Alternatives
  • Vs. Indoles: 7-azaindoles generally possess higher quantum yields and longer fluorescence lifetimes than their indole counterparts due to the lack of intersystem crossing to the triplet state.

  • Vs. 3-Acetyl-7-azaindole: The addition of the 6-cyano group likely reduces the fluorescence quantum yield slightly (due to the "energy gap law") but improves photostability, making it a superior candidate for biological tagging where bleaching is a concern.

References

  • Photophysics of 7-Azaindole: Comparison of parent scaffold properties and solvent sensitivity.

    • Source:

  • Synthesis of 3-Acyl-7-azaindoles: Methodologies for installing acetyl groups

    • Source:

  • C6-Functionalization: Strategies for introducing cyano groups to the 7-azaindole core.

    • Source:

  • Kinase Inhibitor Analogs: Use of 3-substituted 7-azaindoles in Vemurafenib-like drugs (referencing 3-acetyl-7-azaindole intermedi

    • Source:

Sources

Safety & Regulatory Compliance

Safety

3-Acetyl-6-cyano-7-azaindole proper disposal procedures

Technical Guide: Safe Disposal and Handling of 3-Acetyl-6-cyano-7-azaindole Audience: Researchers, Laboratory Managers, and EHS Officers. Purpose: To provide an authoritative, chemically grounded protocol for the disposa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal and Handling of 3-Acetyl-6-cyano-7-azaindole

Audience: Researchers, Laboratory Managers, and EHS Officers. Purpose: To provide an authoritative, chemically grounded protocol for the disposal of 3-Acetyl-6-cyano-7-azaindole, ensuring compliance with safety standards and preventing hazardous chemical interactions.

Compound Analysis & Hazard Classification

Effective disposal begins with understanding the chemical moiety. 3-Acetyl-6-cyano-7-azaindole is a poly-functionalized heterocycle.[] Its disposal protocol is dictated by two critical functional groups: the 7-azaindole core (nitrogen-rich combustible) and the 6-cyano group (nitrile).[]

Chemical Profile & Risk Assessment

FeatureChemical ImplicationDisposal Hazard
Core Structure 7-Azaindole (Pyrrolo[2,3-b]pyridine)Combustible organic solid.[] Potential environmental toxin if leached.[2]
Functional Group A Nitrile / Cyano (-CN) CRITICAL: Potential to release Hydrogen Cyanide (HCN) gas if hydrolyzed in strong acidic conditions.[]
Functional Group B Acetyl (-COCH3)Increases organic combustibility; generally stable but reactive with strong oxidizers.[]
Physical State Solid (Powder)Dust generation; inhalation hazard during transfer/weighing.[]
Acidity/Basicity Weakly Basic (Pyridine nitrogen)May form salts with acids; must be segregated from acidic waste streams to prevent heat/gas generation.[]

Expert Insight: While aromatic nitriles are generally more stable than aliphatic nitriles or cyanide salts, the "Precautionary Principle" in waste management dictates that all nitrile-bearing organic waste must be strictly segregated from acidic waste streams to eliminate any risk of HCN evolution [1, 2].[]

Pre-Disposal Segregation Strategy

The most common failure mode in laboratory waste management is improper segregation. For this compound, the "Acid-Nitrile Incompatibility" is the primary safety constraint.[]

Segregation Rules
  • NO ACIDS: Never dispose of this compound in the "Acidic Waste" container.

  • NO OXIDIZERS: Segregate from strong oxidizers (e.g., permanganates, perchlorates) to prevent uncontrolled oxidation of the azaindole ring.

  • Stream Assignment:

    • Solid Waste: Designated "Hazardous Solid Waste" container.

    • Liquid Waste: "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").[]

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired chemical stocks, contaminated gloves, weighing boats, paper towels.[]

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation.

  • Containment: Place the solid waste inside a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Attach a hazardous waste tag. Explicitly write:

    • Chemical Name: 3-Acetyl-6-cyano-7-azaindole[]

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Note: "Contains Nitriles – DO NOT MIX WITH ACID."

  • Disposal: Deposit into the Solid Hazardous Waste Drum (typically destined for high-temperature incineration).[]

Protocol B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicability: Compound dissolved in solvents (DMSO, Methanol, Ethyl Acetate).[]

  • pH Check: Before adding to a waste carboy, verify the solution is Neutral (pH 6-8) or Basic (pH > 8) .[]

    • Mechanism:[] A basic environment stabilizes the nitrile group and prevents hydrolysis.

  • Solvent Compatibility:

    • If solvent is DMSO/Methanol/Acetone : Pour into Non-Halogenated Organic Waste .[]

    • If solvent is DCM/Chloroform : Pour into Halogenated Organic Waste .[]

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual reactive species (e.g., acid chlorides, hydrides), quench carefully before adding to the main waste stream. Ensure the final quenched mixture is not acidic .

  • Log Entry: Record the volume and concentration on the waste container's log sheet.

Visualizing the Decision Logic

The following diagram illustrates the critical decision-making pathway for disposing of 3-Acetyl-6-cyano-7-azaindole, prioritizing the prevention of HCN formation.

DisposalWorkflow Start Waste: 3-Acetyl-6-cyano-7-azaindole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Bagging Double Bag (Polyethylene) Solid->Bagging pHCheck CRITICAL: Check pH Liquid->pHCheck SolventCheck Identify Solvent Base Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated StreamNonHal Stream: Organic Non-Halogenated Halogenated->StreamNonHal No StreamHal Stream: Organic Halogenated Halogenated->StreamHal Yes Acidic Is Acidic (pH < 7)? pHCheck->Acidic Acidic->SolventCheck No (Already Neutral/Basic) Neutralize Neutralize with Sat. NaHCO3 to pH 7-9 Acidic->Neutralize Yes Neutralize->SolventCheck Labeling Label: 'Toxic - Nitriles' NO ACIDS Bagging->Labeling Bin Bin: Hazardous Solid Waste (Incineration) Labeling->Bin

Caption: Figure 1. Waste segregation logic tree emphasizing pH neutralization to prevent nitrile hydrolysis and correct stream selection.

Emergency Procedures

In the event of a spill, immediate action is required to contain the material and prevent exposure.[2][4]

ScenarioResponse Protocol
Dry Spill (Powder) 1. Evacuate immediate area to let dust settle.2. Don PPE (Gloves, Goggles, N95/Respirator).3.[5] Cover spill with wet paper towels to prevent dust dispersion.4. Scoop into a bag. DO NOT use a vacuum unless HEPA-filtered and explosion-proof.[]
Liquid Spill 1. Absorb with inert material (Vermiculite or Sand).2. DO NOT use acidic absorbents.3.[] Collect in a sealed container labeled "Spill Debris - Nitrile/Azaindole".[]
Exposure (Skin) Wash with soap and water for 15 minutes.[][2][5][6] Azaindoles can be skin irritants/sensitizers [3].[3]
Exposure (Eye) Rinse immediately with water for 15 minutes.[][2][5][6] Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2025).[5][6] Safety Data Sheet: 7-Azaindole Derivatives.

  • Sigma-Aldrich. (2025).[][5][6] Safety Data Sheet: 6-Cyano-7-azaindole.

  • PubChem. (n.d.). Compound Summary: 7-Azaindole.[][5][7] National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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3-Acetyl-6-cyano-7-azaindole
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